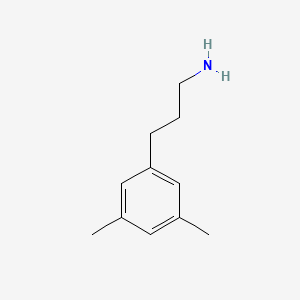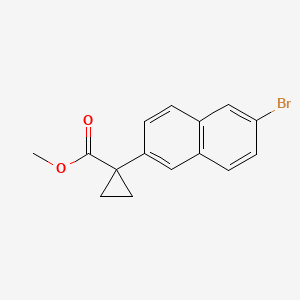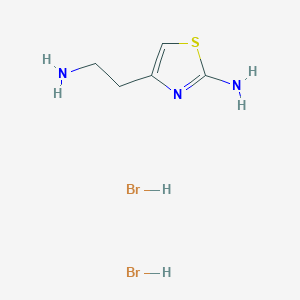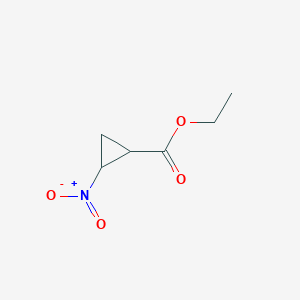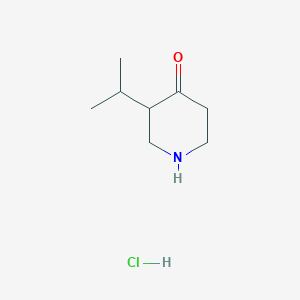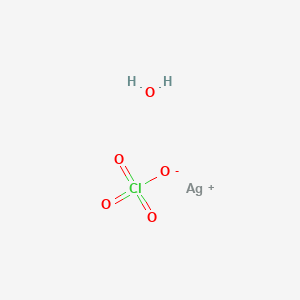
Silver perchlorate hydrate
Overview
Description
Silver perchlorate hydrate is a white solid that forms a monohydrate and is mildly deliquescent . It is a useful source of the Ag+ ion . It is generally used as a source of silver ions during silver nanoparticles synthesis . It is also used as a catalyst in organic chemistry .
Synthesis Analysis
Silver perchlorate is created by heating a mixture of perchloric acid with silver nitrate . Alternatively, it can be prepared by the reaction between barium perchlorate and silver sulfate, or from the reaction of perchloric acid with silver oxide .Molecular Structure Analysis
The molecular formula of this compound is H2AgClO5 . The average mass is 225.334 Da and the mono-isotopic mass is 223.864166 Da .Chemical Reactions Analysis
The overall chemical reaction for the formation of Silver perchlorate can be represented as follows: Ag2O + 2HClO4 → 2AgClO4 + H2O . In this reaction, the silver (I) oxide reacts with the perchloric acid, producing silver perchlorate and water as byproducts .Physical And Chemical Properties Analysis
This compound is a white crystalline solid . It is highly soluble in water and exhibits hygroscopic properties, meaning it readily absorbs moisture from the air . The melting point is 485 °C .Scientific Research Applications
Anion Exchange and Water Purification
Silver perchlorate hydrate has been utilized in innovative approaches for water purification, particularly in the trapping and removal of perchlorates from water sources. A study by Colinas, Silva, and Oliver (2016) demonstrated the ability of a cationic metal-organic framework, synthesized using silver 4,4'-bipyridine nitrate, to capture perchlorates in water with exceptional capacity and kinetics. This method proved more effective than current anion exchangers like Amberlite IRA-400 and Purolite A530E, and it offers a reusable solution with potential for application in removing other anionic pollutants such as chromate and arsenate from water (Colinas, Silva, & Oliver, 2016).
Photoluminescence and Crystal Structure
Fei et al. (2001) explored the assembly of this compound with a novel ligand to create a luminescent, two-dimensional brick-wall network. This framework, exhibiting both trigonal and linear coordination of silver atoms, showcased photoluminescence in both solid state and solution. Such structures have potential applications in material science and optoelectronics (Fei et al., 2001).
Nanoparticle Formation and Growth
The growth mechanisms of silver nanoparticles using silver perchlorate solutions have been studied extensively. Polte et al. (2012) conducted time-resolved in situ experiments to understand the formation mechanisms of these nanoparticles. Their findings contribute to a broader understanding of metal nanoparticle growth processes, which is crucial in the field of colloidal science and nanotechnology (Polte et al., 2012).
Conductance Studies
Kalidas and Rajendran (2010) investigated the conductance behavior of silver(I) perchlorate in water-pyridine mixtures. Their study provides insights into the interactions between silver perchlorate and organic solvents, which is relevant in the field of electrochemistry and material science (Kalidas & Rajendran, 2010).
Raman Spectroscopy for Perchlorate Detection
Research by Gu et al. (2004) and Wang & Gu (2005) demonstrated the use of silver-based surface-enhanced Raman spectroscopy (SERS) substrates for detecting perchlorates at low concentrations. These studies highlight the potential of silver nanoparticles in enhancing spectroscopic techniques for environmental monitoring and pollutant detection (Gu et al., 2004); (Wang & Gu, 2005).
Mechanism of Action
Target of Action
Silver perchlorate hydrate is a useful source of the Ag+ ion . It is primarily used as a catalyst in organic chemistry . The silver cation (Ag+) is the active component that interacts with various substrates in catalytic processes .
Mode of Action
The silver cation (Ag+) in this compound can bind to arene , a type of aromatic hydrocarbon, as demonstrated by extensive crystallographic studies . This interaction can facilitate various chemical reactions when this compound is used as a catalyst .
Biochemical Pathways
Its use in the preparation ofsilver 3,3′-dicyanodiphenylacetylene coordination networks has been reported . These networks are studied for their potential in engineering novel materials .
Pharmacokinetics
It’s worth noting that this compound ishighly soluble in water , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound largely depend on its application. As a catalyst, it facilitates chemical reactions without being consumed, leading to the production of desired products .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is mildly deliquescent , meaning it can absorb moisture from the environment . Its solubility in water and organic solvents like benzene and toluene is also noteworthy . These properties should be taken into account when using this compound in various applications.
Disclaimer: this compound is a strong oxidizer and can cause severe skin burns and eye damage . It should be handled with appropriate safety measures. Always consult with a qualified professional or refer to the relevant safety data sheets for information on handling and use.
Safety and Hazards
Silver perchlorate hydrate may intensify fire as it is an oxidizer . It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
silver;perchlorate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNJWPLHOWEPT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[Ag+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClH2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10931437 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14242-05-8, 331717-44-3 | |
| Record name | Silver(1+) perchlorate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10931437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver perchlorate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




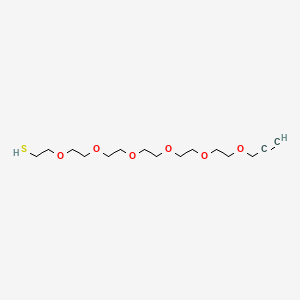
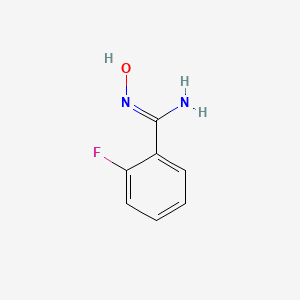
![8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B3102709.png)
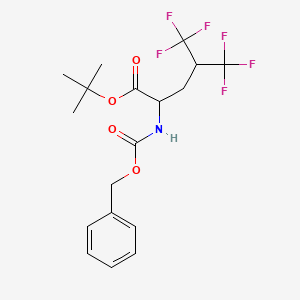
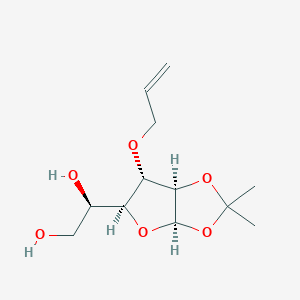
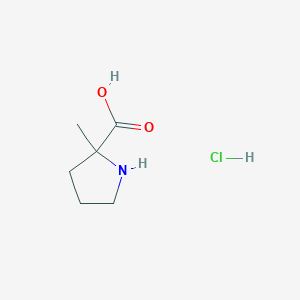
![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
